molecular formula C13H14BrN B3357507 1-(3-bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole CAS No. 736973-12-9

1-(3-bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole

Cat. No. B3357507
CAS RN: 736973-12-9
M. Wt: 264.16 g/mol
InChI Key: FQOXOFKUVDQSQZ-UHFFFAOYSA-N
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Description

Compounds with a pyrrole ring, such as the one in your molecule, are often found in many biologically active molecules. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The pyrrole ring is present in many important biological compounds like heme .


Synthesis Analysis

The synthesis of pyrrole derivatives is a well-studied field. There are many methods available, and the best one would depend on the specific substituents present in the target molecule. For example, the Knorr pyrrole synthesis is a widely used method for synthesizing substituted pyrroles .


Molecular Structure Analysis

The molecular structure of a compound like this would consist of a pyrrole ring, with various substituents attached. The exact structure would depend on the locations and types of these substituents .


Chemical Reactions Analysis

Pyrrole compounds are involved in a variety of chemical reactions. They can act as bases, and they can undergo electrophilic substitution reactions. Again, the exact reactions that this compound would participate in would depend on the other substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Some general properties of pyrrole compounds include a high boiling point due to their aromaticity, and they are often soluble in organic solvents .

Mechanism of Action

The mechanism of action of a compound like this would depend on its exact structure and the context in which it’s used. Many pyrrole derivatives have biological activity and can interact with various enzymes and receptors in the body .

Safety and Hazards

Like all chemicals, pyrrole derivatives should be handled with care. They can be harmful or fatal if swallowed, inhaled, or absorbed through the skin. Always use appropriate safety equipment when handling chemicals .

Future Directions

The study of pyrrole derivatives is a very active field of research, with new synthetic methods and applications being discovered all the time. Future research will likely continue to explore the vast potential of these compounds in various fields, including medicinal chemistry .

properties

IUPAC Name

1-(3-bromo-4-methylphenyl)-2,5-dimethylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN/c1-9-4-7-12(8-13(9)14)15-10(2)5-6-11(15)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOXOFKUVDQSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC=C2C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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